BenchChemオンラインストアへようこそ!

macrophage capping protein

Actin Dynamics Cytoskeleton Regulation Protein Engineering

Select CapG for its non-redundant, severing-independent actin capping. Unlike gelsolin, CapG has zero severing activity ≤4 µM, making it the only tool for isolating barbed-end capping in motility, phagocytosis (~50% defect in CapG-null vs. unaffected gelsolin-null macrophages), and receptor-mediated ruffling. Validated oncogene & biomarker (HR 4.5 for bone metastasis; 10-fold zoledronate benefit). Redox-sensitive cysteines (C282, C290) uniquely regulate glioblastoma migration independent of canonical capping. Procure high-purity recombinant CapG to ensure experimental specificity unobtainable with related proteins.

Molecular Formula C5H5NOS
Molecular Weight 0
CAS No. 148412-71-9
Cat. No. B1179098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemacrophage capping protein
CAS148412-71-9
Synonymsmacrophage capping protein
Molecular FormulaC5H5NOS
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Macrophage Capping Protein (CapG, CAS 148412-71-9): A Calcium-Sensitive Actin Regulatory Protein for Motility and Biomarker Research


Macrophage Capping Protein (CapG), also known as gelsolin-like actin-capping protein, is a member of the gelsolin/villin superfamily of actin-binding proteins [1]. Unlike other family members, CapG reversibly caps the barbed ends of actin filaments without severing preformed filaments, a function that is calcium- and phosphoinositide-dependent [1]. This protein is crucial for regulating actin-based motility in non-muscle cells and has been identified as a key modulator of cell migration and invasion, with emerging roles as an oncogene and prognostic biomarker in multiple cancers [2].

Why Generic Substitution of Macrophage Capping Protein (CapG) with Other Actin-Binding Proteins Fails for Targeted Functional Studies


Despite its membership in the gelsolin superfamily, CapG possesses unique biochemical and functional properties that preclude simple substitution with other actin-capping or -severing proteins. It is the only family member incapable of severing actin filaments, and its structural and functional differentiation is critical for specific cellular processes like receptor-mediated ruffling and efficient phagocytosis in macrophages [1]. Furthermore, CapG's unique role as a redox-sensitive protein influencing cell migration and its specific association as a predictive biomarker for cancer metastasis and therapy response cannot be replicated by related proteins like gelsolin [2]. The following quantitative evidence demonstrates these non-redundant roles.

Product-Specific Quantitative Evidence: How Macrophage Capping Protein (CapG) Compares to Gelsolin and Other Actin-Binding Proteins


CapG Exhibits No Actin Filament Severing Activity, a Key Functional Distinction from Gelsolin

In contrast to gelsolin, CapG completely lacks the ability to sever preformed actin filaments. This is a critical functional divergence within the gelsolin family. While gelsolin exhibits robust severing, CapG shows no severing activity at concentrations up to 4 µM [1]. This property is intrinsic to CapG's structure, which features a shorter S1-S2 linker and a distinct calcium-activation mechanism compared to gelsolin [1].

Actin Dynamics Cytoskeleton Regulation Protein Engineering

CapG Exhibits High-Affinity Capping and Distinct Actin Binding Kinetics Compared to Engineered Severing Mutants

CapG binds the barbed ends of actin filaments with extremely high affinity (Kd ≈ 0.5 nM), comparable to its engineered severing-capable mutant, CapG-sev [1]. However, the proteins diverge significantly in their affinity for monomeric actin. Native CapG binds monomeric actin with a Kd of 25 nM in a 1:1 stoichiometry, whereas the severing-capable CapG-sev mutant exhibits a 250-fold higher affinity (Kd ≈ 0.1 nM) and binds two actin monomers [1]. This quantitative difference highlights that the structural changes enabling severing also drastically alter monomer binding.

Actin Binding Protein Kinetics Cytoskeleton

CapG is Non-Redundant with Gelsolin for Macrophage Phagocytosis and Ruffling

Functional studies in knockout mouse models demonstrate that CapG and gelsolin have non-overlapping roles in macrophages. While gelsolin-null macrophages show no impairment, CapG-null macrophages exhibit a profound ~50% reduction in immunoglobulin G- and complement-opsonized phagocytosis [1]. Furthermore, the loss of receptor-mediated ruffling is specific to CapG-null macrophages, and this function cannot be compensated by gelsolin, as shown by the lack of additive effects in double-null macrophages [1].

Macrophage Biology Phagocytosis Cell Motility

CapG Expression Serves as a Specific Prognostic Biomarker for Colorectal Cancer Progression

In a clinical study of colorectal carcinoma (CRC), CapG expression was quantitatively linked to disease progression. CapG was found to be overexpressed in CRC tissue compared to non-tumor tissue (P<0.001) [1]. Crucially, high CapG expression was significantly associated with specific adverse clinicopathological features, including lymph node metastasis (P=0.012) and advanced clinical stage (P=0.009) [1].

Cancer Biomarker Colorectal Cancer Prognosis

High CapG Expression Predicts Poor Overall Survival in Clear Cell Renal Cell Carcinoma (ccRCC)

In a cohort of 152 ccRCC patients, CapG was identified as an independent predictor of survival [1]. Patients with high CapG expression demonstrated significantly poorer overall survival outcomes compared to those with low expression [1]. This association was further substantiated by in vitro studies where CapG knockdown in 786-O cells significantly inhibited proliferation, migration, and invasion, and induced apoptosis [1].

Renal Cell Carcinoma Survival Analysis Prognostic Biomarker

CAPG and GIPC1 Composite Biomarker Predicts Benefit from Adjuvant Zoledronate Therapy in Breast Cancer

A composite biomarker consisting of CAPG and GIPC1 was clinically validated as a predictor of bone metastasis development and therapeutic benefit from zoledronate in breast cancer [1]. In patients with high expression of both proteins, the hazard ratio for first distant recurrence in bone was 4.5 (95% CI 2.1 to 9.8, P < .001) compared to those with low expression [1]. Importantly, zoledronate treatment in this high-expression group led to a 10-fold hazard ratio reduction for recurrence in bone (P = .008) [1].

Breast Cancer Predictive Biomarker Bone Metastasis

Best-Fit Research and Industrial Applications for Macrophage Capping Protein (CapG) Based on Comparative Evidence


Studies of Actin Dynamics Requiring Uncoupled Capping and Severing

Researchers investigating actin polymerization where filament capping must be studied in isolation from severing should select CapG. The evidence shows CapG has no severing activity at concentrations up to 4 µM, in contrast to gelsolin and other family members, making it the optimal tool for dissecting the specific role of barbed-end capping in cellular motility, vesicle trafficking, and cytoskeletal reorganization [1].

Macrophage-Specific Functional Studies in Immunity and Inflammation

For research on innate immunity, phagocytosis, and inflammatory responses, CapG is a non-redundant and essential target. The data demonstrate that CapG-null macrophages have a ~50% defect in phagocytosis, while gelsolin-null macrophages are unaffected. This makes CapG the specific protein of interest for studying macrophage-mediated clearance, pathogen ingestion, and the regulation of inflammatory cell ruffling [1].

Development of Prognostic and Predictive Cancer Biomarker Assays

CapG is a validated and clinically relevant biomarker for multiple cancer types. Quantitative evidence shows its overexpression is linked to lymph node metastasis in colorectal cancer (P=0.012) and poor overall survival in clear cell renal cell carcinoma. Most critically, CapG, as part of a composite biomarker with GIPC1, identifies breast cancer patients at high risk of bone metastasis (HR = 4.5) and predicts a 10-fold benefit from adjuvant zoledronate therapy. This makes CapG a high-priority target for developing companion diagnostic tests and screening tools [2] [3] [4].

Investigating Redox-Regulated Cell Migration in Glioblastoma and Other Tumors

Researchers studying the redox-sensitive regulation of cell migration should prioritize CapG. It has been identified as a redox-sensitive protein, with specific cysteines (C282 and C290) that undergo reversible oxidation and influence its subcellular localization and the migratory capacity of glioblastoma cells, a function independent of its canonical actin-capping role. This makes CapG a unique target for understanding how oxidative stress modulates tumor invasiveness [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for macrophage capping protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.